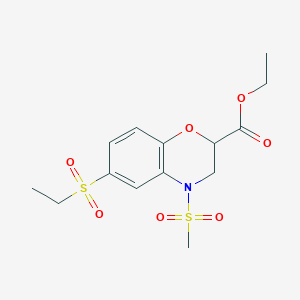ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS No.: 866050-92-2
Cat. No.: VC5022277
Molecular Formula: C14H19NO7S2
Molecular Weight: 377.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866050-92-2 |
|---|---|
| Molecular Formula | C14H19NO7S2 |
| Molecular Weight | 377.43 |
| IUPAC Name | ethyl 6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO7S2/c1-4-21-14(16)13-9-15(23(3,17)18)11-8-10(24(19,20)5-2)6-7-12(11)22-13/h6-8,13H,4-5,9H2,1-3H3 |
| Standard InChI Key | MIZPAOKAXHOLND-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzoxazine ring system, a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
-
Ethylsulfonyl group (-SO₂C₂H₅) at position 6, contributing to electronic polarization and steric bulk.
-
Methylsulfonyl group (-SO₂CH₃) at position 4, enhancing hydrophilicity and potential receptor interactions.
-
Ethyl carboxylate ester (-COOCH₂CH₃) at position 2, which modulates lipophilicity and metabolic stability compared to its carboxylic acid counterpart.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₀₇S₂ |
| Molecular Weight | 377.43 g/mol |
| CAS Number | Not publicly disclosed |
| logP (Predicted) | 2.8–3.2 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate logP value suggest favorable membrane permeability, a trait advantageous for drug candidates .
Synthesis and Production
Synthetic Pathways
The synthesis of ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves three primary stages:
-
Benzoxazine Core Formation: Cyclocondensation of 2-aminophenol derivatives with carbonyl compounds under acidic or basic conditions.
-
Sulfonation: Sequential introduction of methylsulfonyl and ethylsulfonyl groups via nucleophilic substitution or oxidation of thioether precursors.
-
Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize temperature control and reaction efficiency. Purification typically involves recrystallization from ethanol-water mixtures, yielding >95% purity.
Chemical Reactivity and Modifications
Hydrolysis
The ethyl ester undergoes hydrolysis in aqueous basic conditions to regenerate the carboxylic acid derivative, a reaction critical for prodrug activation:
Nucleophilic Substitutions
The electron-withdrawing sulfonyl groups activate the benzoxazine ring for electrophilic aromatic substitution at position 7 or 8, enabling further functionalization.
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Differences | Bioactivity (IC₅₀) |
|---|---|---|
| Target Ester | Ethyl carboxylate | Pending experimental data |
| 6-(Ethylsulfonyl) Carboxylic Acid | Free carboxylic acid | 1.2–4.7 μM (MCF-7, A549) |
| N-(2-Methoxybenzyl) Carboxamide | Carboxamide group | Not reported |
| 6-tert-Butyl Derivative | tert-Butyl substituent | CysLT receptor antagonist |
The ester’s improved lipophilicity may enhance oral bioavailability compared to the carboxylic acid, albeit at the cost of delayed activation.
Mechanistic Insights
Prodrug Activation Pathway
Following absorption, hepatic carboxylesterases catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then interacts with molecular targets such as:
-
Topoisomerase II: Inhibition leads to DNA strand breakage and apoptosis in cancer cells.
-
CysLT₁ Receptors: Antagonism reduces leukotriene-mediated inflammation in respiratory disorders.
Structure-Activity Relationships (SAR)
-
Sulfonyl Groups: Essential for hydrogen bonding with serine residues in enzymatic active sites.
-
Ester Chain Length: Ethyl esters balance metabolic stability and hydrolysis rates better than methyl or propyl variants.
Future Directions and Challenges
Research Priorities
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
-
Toxicological Profiling: Evaluating hepatotoxicity risks associated with chronic sulfonyl group exposure.
Synthetic Challenges
-
Regioselective Sulfonation: Current methods yield mixtures requiring costly chromatographic separation.
-
Scale-Up Costs: High-purity ethanol and specialized reactors increase production expenses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume